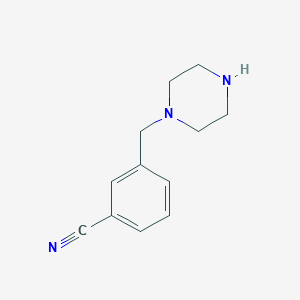

1-(3-Cyanobenzyl)piperazine

描述

Historical Context and Significance of Piperazine (B1678402) Derivatives

The therapeutic journey of piperazine began in the early 20th century when it was introduced as an anthelmintic agent to treat parasitic worm infections like ascariasis and enterobiasis. wikipedia.org Its mechanism of action involves paralyzing the parasites by acting as an agonist on inhibitory GABA receptors, allowing the host to expel them. wikipedia.org This initial success paved the way for broader investigations into its potential. Over the decades, chemists discovered that by modifying the substitution pattern on the piperazine nucleus, particularly on its two nitrogen atoms, they could generate a vast library of compounds with diverse pharmacological activities. tandfonline.comscispace.com This adaptability has established piperazine as one of the most important heterocyclic structures in pharmaceutical chemistry, with piperazine-containing compounds ranking as the third most common nitrogen heterocycle in drug discovery. researchgate.netbohrium.com

Privileged Structure Classification of Piperazine in Drug Discovery

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for discovering new drugs. scispace.comnih.gov The piperazine scaffold is frequently classified as such because it is a core component in a wide array of biologically active compounds across numerous therapeutic areas. nih.govnih.govderpharmachemica.comresearchgate.net Its prevalence in FDA-approved drugs is a testament to its status. researchgate.net The utility of the piperazine ring lies in its unique characteristics: its solubility, basicity, chemical reactivity, and conformational properties can be finely tuned through substitution, allowing medicinal chemists to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govtandfonline.com This makes it an invaluable tool for linking different pharmacophores within a single molecule or for serving as a scaffold for groups essential for interacting with a biological target. tandfonline.com

Overview of Therapeutic Areas Targeted by Piperazine-Containing Compounds

The versatility of the piperazine scaffold is reflected in the breadth of diseases it has been used to target. Initially recognized for its effects on the central nervous system (CNS), research has expanded to include its application in oncology, infectious diseases, and beyond. tandfonline.comnih.gov

Piperazine derivatives have a profound impact on neuropharmacology, largely due to their ability to interact with monoamine pathways and neurotransmitter receptors. researchgate.netresearchgate.netbenthamdirect.com This has led to their development as treatments for a range of psychiatric and neurological disorders. Benzylpiperazine is considered a prototype of these derivatives. researchgate.netnih.gov Many successful drugs for anxiety, depression, and psychosis incorporate the piperazine moiety. benthamdirect.comnih.gov

| Drug | Therapeutic Class | Mechanism of Action (Primary) |

| Buspirone | Anxiolytic | Serotonin (B10506) 5-HT1A receptor partial agonist researchgate.netresearchgate.net |

| Vortioxetine | Antidepressant | Serotonin reuptake inhibitor and receptor modulator researchgate.netresearchgate.net |

| Clozapine | Antipsychotic | Atypical antipsychotic with action on dopamine (B1211576) and serotonin receptors researchgate.netresearchgate.net |

The piperazine ring is a key structural feature in numerous anticancer agents, including several FDA-approved drugs. tubitak.gov.tr Its presence can enhance a molecule's drug-like properties and ability to interact with various cancer-related biological targets. nih.gov Piperazine derivatives have been shown to inhibit cancer cell proliferation, angiogenesis, and cell cycle progression. nih.goviiarjournals.org Research has demonstrated the efficacy of these compounds against a wide panel of human cancer cell lines. iiarjournals.orgresearchgate.net For instance, Imatinib, a blockbuster drug for chronic myeloid leukemia, features a prominent piperazine group. bohrium.com

Table of Piperazine Derivatives and Their Anticancer Activity

| Compound Type/Example | Target Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Indolin-2-one with 4-phenyl-piperazine | Various human cancer cell lines | Anti-proliferative activity researchgate.net |

| Piperazinyl imidazoles | MCF-7 (Breast), HeLa (Cervical) | Potent and selective activity researchgate.net |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast), HOP-92 (Lung) | Significant antiproliferative activity mdpi.com |

| Piperazine hydroxamates | NCIH460 (Lung), HCT116 (Colon), HL60 (Leukemia) | Cytotoxicity iiarjournals.org |

Amid the growing challenge of antimicrobial resistance, piperazine derivatives have emerged as a promising class of compounds for developing new anti-infective agents. apjhs.com The structural diversity of the piperazine scaffold allows for the creation of molecules with potent activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungi. derpharmachemica.comresearchgate.net Ciprofloxacin, a widely used fluoroquinolone antibiotic, notably contains a piperazine ring in its structure, which is crucial for its antibacterial action. nih.gov

Table of Pathogens Targeted by Piperazine Derivatives

| Pathogen | Class | Example of Active Piperazine Derivative |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Substituted phenyl acetamide (B32628) piperazines derpharmachemica.comnih.gov |

| Escherichia coli | Gram-negative bacteria | Chalcones containing piperazine moiety derpharmachemica.com |

| Pseudomonas aeruginosa | Gram-negative bacteria | Substituted piperazine derivatives nih.gov |

| Aspergillus niger | Fungus | Substituted phenyl acetamide piperazines derpharmachemica.com |

The piperazine scaffold is integral to the structure of many antiviral drugs, including several approved by the FDA for treating viral infections. arabjchem.orgarabjchem.org These compounds have demonstrated activity against a range of viruses, most notably the human immunodeficiency virus (HIV). arabjchem.orgnih.gov For example, Bictegravir, an HIV-1 integrase inhibitor, is a key component of the single-tablet regimen Biktarvy. arabjchem.org Research has shown that piperazine derivatives can act as potent viral inhibitors. A notable study highlighted that piperazine derivatives carrying a 4-cyanobenzyl group showed promising anti-HIV activity. arabjchem.orgarabjchem.org Another research effort focusing on the discovery of novel CCR5 antagonists for HIV treatment involved the synthesis of piperazine derivatives using intermediates like 4-cyanobenzoyl chloride, further underscoring the relevance of the cyanobenzyl-piperazine structure in antiviral research. plos.org

Anti-inflammatory Properties

The piperazine scaffold is a constituent of numerous compounds investigated for anti-inflammatory activity. These derivatives often exert their effects by modulating various inflammatory pathways. While direct studies on the anti-inflammatory properties of 1-(3-Cyanobenzyl)piperazine are not extensively documented in publicly available research, the activities of structurally related compounds provide valuable insights.

Derivatives of cyanophenylpiperazine have been synthesized and evaluated for their anti-inflammatory potential. For instance, compounds derived from 1-(o-cyanophenyl)piperazine have been incorporated into larger molecular structures and subsequently tested for their ability to inhibit inflammatory processes. mdpi.com One such derivative, 4,6-dimethyl-5-phenyl-2{[4-(o-cyanophenyl)-1-piperazinyl]methyl}pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, was synthesized from 1-(o-cyanophenyl)piperazine and evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. mdpi.com

Furthermore, a patent has described benzylpiperazine compounds with demonstrated anti-inflammatory activity, noting that they possess a multi-target inhibition effect on COX-2, NF-κB, and p38 MAPK. patsnap.com Another patent highlights piperazine derivatives for their use as anti-inflammatory agents. google.com The synthesis of certain anti-inflammatory compounds has utilized 1-(4-cyanobenzyl)piperazine (B1363855) as a starting material, suggesting the utility of the cyanobenzylpiperazine framework in developing new anti-inflammatory drugs. patsnap.com Additionally, a complex derivative, 4-(3-cyanophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide, which contains the 1-(3-cyanophenyl)piperazine (B1589287) core structure, has been noted for its potential pharmacological activities, including anti-inflammatory effects. ontosight.ai

In broader studies, various piperazine derivatives have shown significant anti-inflammatory action. For example, a series of novel flavone (B191248) derivatives incorporating a piperazine moiety demonstrated promising inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov Another study on methyl salicylate (B1505791) derivatives bearing a piperazine moiety revealed that several of the synthesized compounds exhibited potent in vivo anti-inflammatory activity, with some being comparable to the standard drug indomethacin. mdpi.com Chalcone derivatives with a piperazine fragment have also been found to possess significant anti-inflammatory properties, with some compounds strongly inhibiting the release of IL-6 and TNF-α. nih.gov

These findings collectively suggest that the this compound scaffold is a promising starting point for the development of novel anti-inflammatory agents. The electronic and steric properties conferred by the 3-cyano substitution on the benzyl (B1604629) ring could play a crucial role in the interaction with biological targets involved in the inflammatory cascade.

Table 1: Examples of Piperazine Derivatives with Anti-inflammatory Activity

| Compound Name | Base Piperazine Structure | Key Findings | Reference |

| 4,6-dimethyl-5-phenyl-2{[4-(o-cyanophenyl)-1-piperazinyl]methyl}pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione | 1-(o-cyanophenyl)piperazine | Evaluated for COX-1 and COX-2 inhibition. | mdpi.com |

| Methyl salicylate derivatives with piperazine | Piperazine | Exhibited potent in vivo anti-inflammatory activity, with some compounds comparable to indomethacin. | mdpi.com |

| Chalcone derivatives with aryl-piperazine | Piperazine | Showed significant in vivo anti-inflammatory activity and inhibited LPS-induced IL-6 and TNF-α release. | nih.gov |

| Flavone derivatives with piperazine | Piperazine | Demonstrated promising inhibitory activity against pro-inflammatory cytokines TNF-α and IL-6. | nih.gov |

Antinociceptive Properties

The piperazine nucleus is a key component in the design of compounds with antinociceptive, or pain-relieving, properties. nih.gov The mechanism of action for these derivatives is often linked to their interaction with various receptors in the central nervous system.

Benzylpiperazine derivatives, in particular, have been a focus of research for their potential as analgesics. Studies have shown that these compounds can exhibit significant antinociceptive effects, often mediated through their interaction with sigma receptors (σR), especially the σ1 subtype. acs.orgnih.gov The σ1 receptor is known to modulate nociceptive signaling, and antagonists of this receptor are being investigated as potential treatments for chronic pain. acs.orgnih.gov

A study on a series of benzylpiperazine derivatives demonstrated that specific compounds produced significant antinociceptive and anti-allodynic effects in preclinical models of inflammatory and neuropathic pain without causing sedation or impairing motor coordination. acs.orgnih.gov For example, the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showed high affinity for the σ1 receptor and produced dose-dependent antinociceptive effects. nih.gov This highlights the therapeutic potential of the benzylpiperazine scaffold in pain management. acs.orgnih.gov

While direct experimental data on the antinociceptive activity of this compound is limited, research on related structures provides valuable insights. For instance, a study on thiazole-piperazine derivatives investigated compounds for their antinociceptive effects. One of the synthesized compounds, 1-Methylsulphonyl-4-[{2-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]piperazine, which includes a cyanophenyl group, was part of a series that showed both central and peripheral antinociceptive activities, with the effects being mediated through the opioidergic system. nih.gov

Furthermore, dual-target ligands that act on both histamine (B1213489) H3 and σ1 receptors have been developed from piperazine and piperidine (B6355638) scaffolds, showing promise for treating pain. acs.orgnih.gov In these studies, the nature of the substitution on the piperazine or related rings was found to be critical for activity at these receptors. acs.orgnih.gov

The collective evidence suggests that the this compound structure is a plausible candidate for possessing antinociceptive properties. The benzyl group provides a key structural element for interaction with targets like the σ1 receptor, and the cyano- substitution could modulate the affinity and selectivity, potentially leading to a potent analgesic agent.

Table 2: Examples of Piperazine Derivatives with Antinociceptive Activity

| Compound Name/Series | Base Piperazine Structure | Key Findings | Reference |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Benzylpiperazine | High affinity σ1 receptor antagonist with dose-dependent antinociceptive and anti-allodynic effects. | nih.gov |

| 1-Methylsulphonyl-4-[{2-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]piperazine | Piperazine | Exhibited central and peripheral antinociceptive activity mediated by the opioidergic system. | nih.gov |

| Histamine H3 and σ1 receptor antagonists | Piperazine/Piperidine | Dual-acting ligands with promising antinociceptive activity in vivo. | acs.orgnih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-(piperazin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-11-2-1-3-12(8-11)10-15-6-4-14-5-7-15/h1-3,8,14H,4-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYXEYUQBGLAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374086 | |

| Record name | 1-(3-Cyanobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203047-38-5 | |

| Record name | 1-(3-Cyanobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203047-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Evaluation of 1 3 Cyanobenzyl Piperazine

In Vitro Pharmacological Profiling

Receptor Binding Affinity Studies

CCR5 Antagonism

The C-C chemokine receptor 5 (CCR5) is a critical co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a significant target for the development of antiviral therapies. up.ac.za The exploration of piperazine (B1678402) derivatives as CCR5 antagonists has been a subject of interest in medicinal chemistry.

In the pursuit of novel CCR5 antagonists, a variety of piperazine derivatives have been synthesized and evaluated. One study, employing a fragment-assembly strategy, designed and tested a series of novel piperazine compounds for their ability to inhibit cell-cell fusion mediated by CCR5. up.ac.za Within this research, the replacement of a 4-cyanophenyl group with a 4-cyanobenzyl group led to a compound that was inactive in the fusion assay. up.ac.zaarabjchem.org This finding suggests that while the piperazine scaffold is a favorable feature for CCR5 antagonists, the specific substitution pattern is crucial for activity. up.ac.zaarabjchem.org Another study focusing on the development of potent and orally bioavailable CCR5 antagonists also highlighted the importance of the substituents on the piperazine ring for receptor selectivity and potency. nih.gov While these studies provide valuable structure-activity relationship (SAR) insights, they indicate that the 1-(3-Cyanobenzyl)piperazine moiety itself may not be optimal for potent CCR5 antagonism without further modification. up.ac.zaarabjchem.org

Enzyme Inhibition Assays (e.g., BACE-1, HIV-1 RNase H)

The inhibitory activity of this compound and its derivatives has been investigated against various enzymes, including those crucial for viral replication.

HIV-1 Ribonuclease H (RNase H): The RNase H enzyme of HIV-1 reverse transcriptase is an essential enzyme for the replication of the viral genome, yet it remains a target for which no approved drugs are currently available. csic.esmdpi.complos.org Research into inhibitors of HIV-1 RNase H has explored various chemical scaffolds, including those containing a piperazine ring.

In a study focused on the design of novel galloyl derivatives as HIV-1 RNase H inhibitors, the introduction of hydrophobic side chains at the C-2 and C-3 positions of the piperazine ring was found to be advantageous for significant RNase H inhibition. csic.es Although these galloyl derivatives demonstrated potent inhibition in enzymatic assays, with some compounds showing submicromolar IC50 values, they did not exhibit antiviral activity in cell cultures, which was attributed to potential issues with membrane permeability due to their polarity. csic.es

Another approach has been the investigation of 3-hydrazonoindolin-2-one derivatives. mdpi.com While many compounds in this series showed effective inhibitory activity against HIV-1 RNase H, the specific contribution of a cyanobenzylpiperazine moiety was not detailed. mdpi.com These studies underscore the potential of the piperazine scaffold as a component of HIV-1 RNase H inhibitors, though direct data on this compound is not available.

No specific studies detailing the inhibitory activity of this compound against Beta-secretase 1 (BACE-1) were identified in the reviewed literature.

Cellular Assays for Biological Activity

The piperazine scaffold is a common feature in many compounds evaluated for their antiproliferative and cytotoxic effects against various cancer cell lines. While direct studies on this compound are limited, research on related derivatives provides insight into the potential of this chemical class.

Derivatives of piperazine have been shown to exhibit significant cytotoxic activity against a range of cancer cell lines. For instance, certain benzothiazole-piperazine derivatives have demonstrated high cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. tandfonline.combilkent.edu.tr One particular derivative, compound 1d from a study, was found to be highly cytotoxic against all tested cell lines. tandfonline.com

Similarly, the incorporation of a piperazine moiety into natural product scaffolds, such as ursolic acid and boswellic acid, has led to derivatives with enhanced antiproliferative activity. nih.gov An ursolic acid derivative containing a piperazine linker showed potent activity against MGC-803, HCT-116, T24, HepG2, and A549 cancer cell lines. nih.gov An acetyl-11-keto-β-boswellic acid (AKBA) derivative with a piperazine amide at C-24 was reported to be highly active in inhibiting the growth of prostate cancer cell lines PC-3 and LNCaP. nih.gov

The table below summarizes the cytotoxic activities of various piperazine derivatives against different cancer cell lines.

| Compound Type | Cell Line | IC50/GI50 (µM) | Reference |

| Benzothiazole-piperazine derivative (1d ) | HUH-7 (Hepatocellular) | - | tandfonline.com |

| Benzothiazole-piperazine derivative (1d ) | MCF-7 (Breast) | - | tandfonline.com |

| Benzothiazole-piperazine derivative (1d ) | HCT-116 (Colorectal) | - | tandfonline.com |

| Ursolic acid-piperazine derivative (17 ) | MGC-803 (Gastric) | 9.82 | nih.gov |

| Ursolic acid-piperazine derivative (17 ) | HCT-116 (Colorectal) | 18.97 | nih.gov |

| Ursolic acid-piperazine derivative (17 ) | T24 (Bladder) | 13.64 | nih.gov |

| Ursolic acid-piperazine derivative (17 ) | HepG2 (Hepatocellular) | 5.40 | nih.gov |

| Ursolic acid-piperazine derivative (17 ) | A549 (Lung) | 11.06 | nih.gov |

| AKBA-piperazine derivative (29 ) | PC-3 (Prostate) | 0.04 | nih.gov |

| AKBA-piperazine derivative (29 ) | LNCaP (Prostate) | 0.27 | nih.gov |

| Dehydroabietyl Piperazine Dithiocarbamate (B8719985) Ruthenium (II) Polypyridyl Complex (6a ) | T-24 (Bladder) | 1.0 ± 0.2 | mdpi.com |

| Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complex (6c ) | T-24 (Bladder) | 1.8 ± 0.3 | mdpi.com |

Note: A hyphen (-) indicates that the specific value was not provided in the abstract, but the compound was reported as highly cytotoxic.

The antimicrobial potential of piperazine derivatives has been explored against a variety of bacterial and fungal strains. A study on N-alkyl and N-aryl piperazine derivatives revealed that these compounds demonstrated significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov However, their antifungal activity against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger was found to be less pronounced. nih.gov

Another study focusing on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against Gram-negative strains like E. coli, with some compounds exhibiting higher activity than the reference drug gentamicin. mdpi.com The antifungal activity of these compounds was generally moderate. mdpi.com The research suggests that the nature of the substituent on the piperazine ring plays a crucial role in determining the antimicrobial potency. mdpi.com

While these studies establish the general antimicrobial properties of the piperazine class, specific data for this compound is not explicitly available.

The piperazine moiety is a key component in the development of various antiviral agents, particularly those targeting HIV-1. As discussed in the CCR5 antagonism section, piperazine derivatives are being actively investigated as HIV-1 entry inhibitors. up.ac.zaplos.org

One study on novel piperazine derivatives as CCR5 antagonists found that while some compounds exhibited potent anti-HIV-1 activity, the specific analogue with a 4-cyanobenzyl group was inactive in the fusion assay. up.ac.zaarabjchem.org However, a different study on seco-DCP and DCK analogues as anti-HIV agents reported that a 1′-O-3-cyanobenzyl analogue showed moderate anti-HIV inhibitory activity with an EC50 value between 1.26 and 2.41 μM. nih.gov This indicates that the context of the larger molecular structure is critical for the antiviral activity of the cyanobenzylpiperazine fragment.

The table below presents the anti-HIV-1 activity of a relevant piperazine derivative.

| Compound | Target/Assay | EC50 (µM) | Reference |

| 1′-O-3-cyanobenzyl analogue | Anti-HIV-1 | 1.26 - 2.41 | nih.gov |

Several studies have demonstrated that piperazine derivatives can exert their antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells.

A benzothiazole-piperazine derivative, compound 1d , was shown to induce apoptosis by causing cell cycle arrest at the subG1 phase. tandfonline.combilkent.edu.tr Similarly, an AKBA derivative incorporating a piperazine amide was found to regulate the expression of proteins related to the cell cycle and apoptosis, such as p21, cyclin D1, Mcl-1, and NOXA, in a concentration-dependent manner. nih.gov This compound's antiproliferative effects were linked to its ability to induce cell cycle arrest and apoptosis. nih.gov

Furthermore, a dispiropiperazine derivative, SPOPP-3, was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells and induce apoptosis, necrosis, and DNA damage. macewan.ca Another study on dehydroabietyl piperazine dithiocarbamate ruthenium (II) polypyridyl complexes showed that these compounds could arrest the cell cycle at the G1 phase and induce apoptosis in T-24 bladder cancer cells. mdpi.com These findings highlight a common mechanism of action for many cytotoxic piperazine derivatives.

Efflux Pump Inhibition

The compound this compound is related to a class of molecules known as arylpiperazines, which have been investigated for their ability to inhibit bacterial efflux pumps. mdpi.com Efflux pumps are proteins in bacteria that can expel antibiotics, contributing to multidrug resistance. nih.govjabonline.in Inhibiting these pumps can restore the effectiveness of antibiotics. nih.govnih.gov

Research on related arylpiperazine compounds, such as 1-(1-naphthylmethyl)-piperazine (NMP), has shown that they can act as efflux pump inhibitors (EPIs). nih.govnih.govnih.gov NMP was identified through screening for compounds that could increase the effectiveness of the antibiotic levofloxacin (B1675101) against E. coli strains that overexpress efflux pumps like AcrAB. mdpi.comnih.gov Studies have demonstrated that NMP can increase the intracellular concentration of various antibiotics, making the bacteria more susceptible to them. nih.govnih.gov The effectiveness of arylpiperazine-based EPIs is influenced by factors such as the nature of the aromatic ring and the length of the linker connecting it to the piperazine core. mdpi.com For example, substitution on the phenyl ring with a halogen-containing group has been shown to increase the potency of these compounds. mdpi.com

While direct studies on this compound as an efflux pump inhibitor are not extensively detailed in the provided results, the known activity of structurally similar compounds suggests its potential in this area. The cyanobenzyl group represents a specific substitution on the phenyl ring that could influence its interaction with efflux pump proteins. mdpi.com Further research would be needed to fully characterize the efflux pump inhibitory activity of this compound itself.

In Vivo Pharmacological Studies

Antinociceptive Activity (e.g., Tail-clip, Hot-plate, Acetic Acid-induced Writhing Tests)

The antinociceptive, or pain-relieving, effects of piperazine derivatives have been evaluated in various animal models. These tests are designed to assess responses to different types of pain stimuli, including mechanical, thermal, and chemical.

The tail-clip test and the hot-plate test are common methods for evaluating centrally mediated analgesia, which involves the brain and spinal cord. mdpi.comnih.gov In the tail-clip test, the latency to respond to a pressure stimulus on the tail is measured. mdpi.comresearchgate.net The hot-plate test measures the reaction time of an animal to a heated surface, indicating its sensitivity to thermal pain. mdpi.comconductscience.comresearchgate.net Studies on various piperazine derivatives have shown that some compounds can significantly prolong the reaction times in both the tail-clip and hot-plate tests, suggesting a central analgesic effect. mdpi.comresearchgate.net

The acetic acid-induced writhing test is a model of visceral pain, which is pain that originates from internal organs. nih.govindexcopernicus.comnih.gov In this test, an injection of acetic acid causes abdominal constrictions, or "writhes," and the number of writhes is counted. nih.govresearchgate.net A reduction in the number of writhes indicates a peripheral analgesic effect, meaning the drug is acting outside of the central nervous system. researchgate.netindexcopernicus.com Several piperazine-containing compounds have demonstrated the ability to significantly reduce the number of writhings in this test. mdpi.comresearchgate.netresearchgate.net

While specific data for this compound in these exact tests is not available in the search results, the consistent antinociceptive activity observed in a range of structurally related piperazine derivatives suggests that it may also possess pain-relieving properties. nih.govacs.orgnih.gov

Investigation of Opioidergic System Involvement

The opioidergic system, which includes opioid receptors (mu, delta, and kappa) and their endogenous ligands, plays a crucial role in pain modulation. um.ac.irfrontiersin.org To determine if the antinociceptive effects of a compound are mediated by this system, studies often use an opioid receptor antagonist like naloxone (B1662785). nih.govacs.org If pre-treatment with naloxone reverses the analgesic effect of the test compound, it suggests the involvement of the opioidergic system. nih.gov

Research on certain thiazole-piperazine derivatives has shown that their antinociceptive activities in tail-clip, hot-plate, and acetic acid-induced writhing tests were abolished by pre-treatment with naloxone. researchgate.netnih.gov This indicates that the analgesic effects of these specific piperazine compounds are mediated through the opioidergic system. nih.gov The interaction between the serotonergic and opioidergic systems is also a subject of investigation in pain and other neurological processes. um.ac.ir

Given that other piperazine derivatives exhibit opioid-mediated antinociception, it is plausible that this compound could also interact with the opioidergic system. nih.govacs.org However, without direct experimental evidence, this remains a hypothesis.

Preclinical Efficacy in Pain Models

The preclinical efficacy of novel compounds in various pain models is a critical step in drug development. Piperazine derivatives have been investigated for their potential in treating different types of pain, including nociceptive and neuropathic pain. nih.govunisi.itresearchgate.net Nociceptive pain is caused by the stimulation of pain receptors, while neuropathic pain results from damage to the nervous system.

Dual-target ligands, which act on multiple receptors, are an area of interest for developing more effective pain therapies. acs.orgnih.govnih.gov For instance, compounds that are antagonists at both histamine (B1213489) H3 and sigma-1 receptors have shown promising antinociceptive activity. acs.orgnih.gov The sigma-1 receptor, in particular, is a target for the treatment of neuropathic pain, and some selective sigma-1 receptor antagonists are in clinical trials for this indication. nih.govnih.gov

The structural features of piperazine derivatives, such as the substitution on the piperazine ring, can significantly influence their activity at different receptors and thus their efficacy in pain models. nih.govacs.org While specific preclinical efficacy data for this compound in various pain models is not provided, the broader research on piperazine-containing compounds suggests this is a promising area for investigation. nih.govunisi.itresearchgate.net

Neuropharmacological Efficacy in Animal Models (if applicable)

Beyond pain, piperazine derivatives have been explored for their potential in treating other central nervous system disorders, such as depression and anxiety. nih.govresearchgate.netresearchgate.net

Animal models like the forced swim test (FST) and the tail suspension test (TST) are commonly used to screen for antidepressant-like activity. nih.govd-nb.info In these tests, a reduction in immobility time is indicative of an antidepressant effect. nih.govd-nb.info Several piperazine derivatives have demonstrated antidepressant-like effects in these models. nih.govd-nb.infonih.gov The mechanism of action for these effects is often linked to the serotonergic system, as some compounds show interactions with serotonin (B10506) receptors. nih.gov

The anxiolytic (anxiety-reducing) potential of piperazine compounds has also been investigated. researchgate.net The piperazine scaffold is a component of several clinically used drugs for CNS-related conditions. nih.gov

Preliminary studies on related compounds suggest that the tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate scaffold may have antidepressant and antipsychotic potential through interaction with neurotransmitter receptors like serotonin and dopamine (B1211576). This indicates that this compound could also exhibit neuropharmacological efficacy, warranting further investigation in relevant animal models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Cyanobenzyl Moiety Modifications on Biological Activity

The cyanobenzyl moiety is a critical component of the 1-(3-Cyanobenzyl)piperazine pharmacophore, playing a significant role in receptor interactions. Modifications to this part of the molecule, including the position and nature of the substituent on the benzyl (B1604629) ring, can drastically alter biological activity.

Research on related arylpiperazine derivatives indicates that both the electronic properties and the position of substituents on the phenyl ring are determinants of receptor affinity. While the 3-cyano group is a key feature of the parent compound, shifting it to the 4-position or replacing it with other electron-withdrawing or electron-donating groups can modulate the compound's interaction with its biological target. For instance, in a series of artemisinin-piperazine derivatives, a compound featuring a 4-cyanobenzyl substituent demonstrated potent in vitro antitumor activity, suggesting the importance of the cyano group in that specific scaffold. nih.gov Similarly, studies on other classes of compounds have shown that 4-fluorobenzyl and piperazine (B1678402) moieties can be crucial functional groups for anticancer activity. tandfonline.com

The substitution pattern dictates the electronic distribution and steric profile of the ligand, which must be complementary to the receptor's binding pocket. Altering the substituent can impact hydrogen bonding, van der Waals forces, and π-π stacking interactions that stabilize the ligand-receptor complex.

Table 1: Influence of Benzyl Ring Substitution on Biological Activity (Illustrative Data from Related Scaffolds)

| Compound ID | Benzyl Ring Substituent | Target/Assay | Activity (IC50 / Ki) |

| Analog A | 3-Cyano | 5-HT Receptor Subtype | Varies |

| Analog B | 4-Cyano | 5-HT Receptor Subtype | Varies |

| Analog C | 4-Fluoro | Cancer Cell Line | Varies |

| Analog D | 4-Methoxy | Sigma-1 Receptor | Varies |

| Analog E | Unsubstituted | 5-HT Receptor Subtype | Varies |

This table illustrates the principle that substitutions on the benzyl ring affect biological activity, based on findings from various piperazine-containing compound series.

Impact of Piperazine Ring Substitution on Receptor Affinity and Functional Activity

The piperazine ring is a versatile scaffold that allows for extensive modification, primarily at the N4-position. nih.gov This position is frequently substituted with various aryl, heteroaryl, or alkyl groups to explore interactions with different receptor environments. A minor change in the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities. ijrrjournal.com

In many arylpiperazine series, the nature of the N4-substituent is a primary driver of receptor affinity and selectivity. For example, in the development of potential atypical antipsychotics based on other scaffolds, substitutions on the piperazine ring were shown to significantly increase affinity and selectivity for dopamine (B1211576) D1 receptors over D2 receptors. nih.gov Studies on compounds targeting serotonin (B10506) receptors have shown that attaching different aromatic systems, such as dichlorophenyl or trifluoromethylphenyl groups, to the piperazine nitrogen can fine-tune the affinity for specific receptor subtypes, including 5-HT7. mdpi.com The basicity of the N4 nitrogen, which can be modulated by these substituents, also plays a crucial role in receptor binding and pharmacokinetic properties. researchgate.net

Furthermore, substitutions can be made directly on the carbon atoms of the piperazine ring. This strategy can introduce chirality and create a more rigid conformation, which may lead to improved selectivity for a specific receptor subtype by optimizing the orientation of other pharmacophoric elements. nih.gov

Table 2: Effect of N4-Aryl Substitution on Receptor Affinity in a Phenylpiperazine Series

| Compound ID | N4-Substituent | Target Receptor | Affinity (Ki, nM) |

| BS110 | 4-Fluorophenyl | MCF7 Cell Line (IC50) | 16.4 µM |

| BS130 | 3,4-Dichlorophenyl | MCF7 Cell Line (IC50) | 2.0 µM |

| BS230 | 3,4-Dichlorophenyl | MCF7 Cell Line (IC50) | 1.8 µM |

| BS140 | 3-Trifluoromethylphenyl | MCF7 Cell Line (IC50) | 12.0 µM |

Data adapted from a study on 1,2-benzothiazine derivatives to illustrate the impact of N4-phenylpiperazine substitution on cytotoxic activity. mdpi.com

Role of Linker Length and Nature on Receptor Interactions

The "linker" in the context of this compound is the methylene (B1212753) group (-CH2-) connecting the benzyl ring to the piperazine nitrogen. In related series of compounds, the length and rigidity of this linker are critical parameters governing receptor interaction.

Studies on benzylpiperazine derivatives targeting sigma (σ) receptors have systematically evaluated the effect of linker length. A clear trend was observed where a two-carbon (ethylene) linker provided the highest affinity for the σ1 receptor, with affinity decreasing as the chain was lengthened or shortened. Specifically, the order of affinity was found to be ethylene (B1197577) > propylene (B89431) > butylene > methylene. nih.gov This suggests that an optimal distance and orientation between the two terminal aromatic moieties (the benzyl and the N4-aryl group) is required for effective binding.

The nature of the linker also has a significant impact. Replacing flexible alkyl chains with more rigid units, such as a xylyl moiety, can constrain the molecule's conformation. nih.gov For some receptors, this pre-organization into a bioactive conformation can enhance affinity, while for others, the loss of conformational flexibility may be detrimental to binding. nih.gov

Table 3: Influence of Linker Length on Sigma-1 Receptor (σ1R) Affinity

| Compound ID | Linker (n=number of CH2 units) | σ1R Affinity (Ki, nM) |

| 22 | n=1 (Methylene) | 145 |

| 21 | n=2 (Ethylene) | 8.8 |

| 16 | n=3 (Propylene) | 16.3 |

| 13 | n=4 (Butylene) | 18.1 |

Data derived from a study on benzylpiperazine derivatives. nih.gov

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape, or conformation, of a molecule is paramount for its interaction with a biological target. The piperazine ring typically exists in a low-energy chair conformation. However, substituents on the ring can influence the preference for axial versus equatorial orientations.

Computational and experimental studies have shown that the preferred conformation can directly correlate with biological activity. For certain 2-substituted piperazines acting as α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial conformation was found to be preferred and places the key nitrogen atoms in a specific orientation that closely mimics the endogenous ligand. nih.gov This optimal spatial arrangement facilitates a more effective "lock-and-key" fit with the receptor. Molecular modeling studies can confirm that specific enantiomers or conformers fit better into a receptor's binding site, explaining observed differences in potency. nih.gov

While solvation effects can sometimes influence the conformational landscape, studies on related analogs suggest that for these types of molecules, the location of conformational minima is not significantly altered by an implicit aqueous solvent model. njit.edu This indicates that the intrinsic conformational preferences of the molecule are a primary determinant of its bioactive shape.

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's properties while retaining its desired biological activity. researchgate.net A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.com This technique is used to improve potency, enhance selectivity, alter pharmacokinetics, or reduce toxicity. researchgate.net

For this compound, the cyano (-C≡N) group is a prime candidate for bioisosteric replacement. The nitrile is a polar, linear group that can act as a hydrogen bond acceptor. Common bioisosteres for a nitrile group include halogens (e.g., Cl, Br), a trifluoromethyl group (-CF3), or small heterocyclic rings like tetrazole. Each replacement subtly alters the molecule's steric profile, lipophilicity, and electronic distribution. For example, replacing a carbon atom with a sulfur atom in a related scaffold was shown to decrease affinity for COX-1, demonstrating how bioisosteric changes can alter target selectivity. nih.gov The strategic replacement of hydrogen with fluorine is another common tactic to block metabolic oxidation at a specific position or to modulate the pKa of a nearby basic nitrogen. nih.gov

Table 4: Common Bioisosteric Replacements for a Cyano Group and Their General Effects

| Original Group | Bioisosteric Replacement | Potential Effects on Properties |

| Cyano (-CN) | Halogen (e.g., -Cl, -Br) | Increases lipophilicity; acts as a weak H-bond acceptor. |

| Cyano (-CN) | Trifluoromethyl (-CF3) | Increases lipophilicity; strong electron-withdrawing effects. |

| Cyano (-CN) | Tetrazole ring | Increases acidity; acts as a non-classical carboxylate isostere; can improve metabolic stability. |

| Cyano (-CN) | Aldehyde (-CHO) / Ketone (-COR) | Can act as H-bond acceptor; introduces reactivity. |

| Cyano (-CN) | Oxadiazole ring | Introduces a heterocyclic core; modulates polarity and H-bonding capacity. |

Mechanism of Action Investigations

Molecular Target Identification and Validation

There is no direct scientific evidence identifying and validating the specific molecular targets of 1-(3-Cyanobenzyl)piperazine. However, based on the known pharmacology of structurally related benzylpiperazine and other piperazine (B1678402) derivatives, it is hypothesized that this compound may interact with a range of biological targets, most notably sigma (σ) receptors. nih.govnih.gov Numerous studies have demonstrated that the piperazine scaffold is a common feature in ligands developed for σ1 and σ2 receptors. nih.govnih.gov These receptors are implicated in a variety of cellular functions and are considered potential targets for therapeutic intervention in cancer and neurological disorders. To confirm this hypothesis for this compound, specific radioligand binding assays and functional studies would be required to determine its affinity and efficacy at these and other potential receptors.

Ligand-Receptor Interaction Analysis

A detailed analysis of the ligand-receptor interactions of this compound is contingent upon the definitive identification of its molecular target(s). As this primary information is not available, no specific molecular docking, crystallographic, or structure-activity relationship (SAR) studies for this compound have been published. Such studies are crucial for understanding the precise binding mode and the key molecular interactions that govern the compound's activity at its receptor.

Downstream Signaling Pathway Elucidation

Elucidation of the downstream signaling pathways modulated by this compound has not been reported. Research on other novel piperazine derivatives has indicated potential involvement in complex signaling cascades. For instance, some piperazine compounds have been shown to induce apoptosis in cancer cells by modulating pathways such as the PI3K/AKT signaling cascade and activating caspase-dependent mechanisms. nih.gov Whether this compound engages similar or distinct pathways remains to be investigated through targeted cellular and molecular biology studies.

Cellular and Subcellular Effects

Specific studies detailing the cellular and subcellular effects of this compound on cell lines are not present in the current body of scientific literature. While various piperazine derivatives have been demonstrated to exert cytotoxic and anti-proliferative effects on cancer cells, and some have been investigated for their impact on cellular processes like apoptosis and cell cycle progression, these findings cannot be directly attributed to this compound without direct experimental evidence. nih.govnih.gov Future research would need to employ techniques such as cell viability assays, apoptosis assays (e.g., Annexin V/propidium iodide staining), and cell cycle analysis to determine the specific cellular consequences of treatment with this compound.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(3-Cyanobenzyl)piperazine, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the binding site of a selected protein target. The results would be analyzed based on the predicted binding energy (or docking score) and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking involving the cyanobenzyl group.

Table 1: Illustrative Molecular Docking Data for a Hypothetical Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase A |

| Docking Score (kcal/mol) | -8.5 |

| Key Interactions | |

| Hydrogen Bonds | Piperazine (B1678402) N-H with Asp123; Piperazine N with Gly56 |

| Hydrophobic Interactions | Benzyl (B1604629) group with Leu25, Val33 |

| Pi-Pi Stacking | Cyanophenyl ring with Phe101 |

Note: The data in this table is illustrative and not based on a specific published study of this compound.

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The development of a pharmacophore model for this compound would typically involve aligning a set of known active molecules with similar mechanisms of action and extracting their common chemical features. For this compound, key pharmacophoric features would likely include:

A hydrogen bond acceptor (the nitrile group).

A hydrogen bond donor/acceptor (the piperazine nitrogens).

An aromatic ring (the benzyl group).

A hydrophobic feature (the benzyl group).

This model could then be used to virtually screen large compound libraries to identify other molecules with a similar pharmacophoric pattern, and thus potentially similar biological activity.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering insights into the stability of the binding pose predicted by molecular docking. An MD simulation of the this compound-protein complex would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period of nanoseconds to microseconds.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Electrostatic Potential Maps)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

DFT and HOMO-LUMO Analysis: DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For this compound, the electron-withdrawing nature of the cyano group would be expected to influence the electronic distribution and the HOMO-LUMO gap.

Electrostatic Potential Maps (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. researchgate.netwalisongo.ac.id It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the cyano group and the piperazine nitrogens, indicating these as sites for potential electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical reactivity and good stability |

| Dipole Moment | 3.5 D | Reflects the polar nature of the molecule |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico Prediction of Biological Activities

Various computational tools and algorithms can predict the potential biological activities of a molecule based on its chemical structure. nih.govnih.gov These predictions are often based on machine learning models trained on large datasets of known drug-target interactions.

For this compound, an in silico activity prediction might suggest a range of potential biological effects based on the structural motifs present. The piperazine scaffold is a common feature in many centrally active agents, and therefore, predictions might indicate potential activity on various receptors and transporters in the central nervous system. The cyanobenzyl moiety could also contribute to specific interactions and activities. These predictions serve as a valuable starting point for experimental validation. For instance, software like PASS (Prediction of Activity Spectra for Substances) can predict a wide spectrum of biological activities with probabilities for each.

Toxicological Research and Safety Assessment Preclinical Focus

General Toxicology Studies (Single and Repeat Dose)

General toxicology studies are fundamental to characterizing the potential toxicity of a substance. These studies are designed to identify the target organs of toxicity and to determine dose-response relationships. They typically involve single-dose (acute) and repeat-dose (sub-chronic to chronic) administration in animal models. ecetoc.org

For a complete assessment of 1-(3-Cyanobenzyl)piperazine, data from the following types of studies would be necessary:

Single-Dose Toxicity: To determine the acute effects and identify a preliminary toxicity profile.

Repeat-Dose Toxicity: Usually conducted over periods such as 28 or 90 days in rodent and non-rodent species to evaluate the effects of longer-term exposure. europa.eu

Research Findings: Specific single-dose or repeat-dose toxicology studies for this compound are not available in the reviewed literature.

Mutagenicity and Genotoxicity Assays

Mutagenicity and genotoxicity assays are crucial for assessing the potential of a chemical to cause genetic mutations or chromosomal damage, which can be linked to cancer and other hereditary diseases. cleanchemlab.com A standard battery of tests is typically required to evaluate these endpoints. nih.gov

Key assays in this category include:

Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.

In Vitro Chromosomal Aberration Assay or Mouse Lymphoma Assay: To assess chromosomal damage in mammalian cells.

In Vivo Micronucleus Test: To evaluate chromosomal damage in a whole animal system. amazonaws.com

Research Findings: No specific data from mutagenicity or genotoxicity assays, such as the Ames test or chromosomal aberration assays, for this compound have been published. While a patent document includes the general term "mutagenicity / genotoxicity testing," it does not provide any specific results for this compound. google.com

Developmental and Reproductive Toxicology (DART) Testing

DART studies are designed to uncover any adverse effects of a substance on sexual function, fertility, and development of the offspring. nih.gov These are complex studies that can include one-generation or extended one-generation designs to assess effects across different life stages. oecd.orgoecd.org

Essential DART studies would investigate:

Effects on Fertility and Early Embryonic Development.

Embryo-Fetal Development (Teratogenicity).

Pre- and Postnatal Development.

Research Findings: There are no available DART studies specifically investigating the effects of this compound.

Immunotoxicity Studies

Immunotoxicity studies are performed when there is a concern that a substance may adversely affect the immune system. europa.eu This can manifest as immunosuppression or immunoenhancement. Evaluation is often based on a weight-of-evidence approach from standard toxicology studies, which may trigger more specific functional immune assays. europa.eu

Parameters examined include:

Changes in lymphoid organ weights and histology.

Alterations in hematology.

Functional assays (e.g., T-cell dependent antibody response).

Research Findings: Specific immunotoxicity data for this compound is not present in the available literature. Some research on other piperazine (B1678402) derivatives acting as MAGL inhibitors suggests potential interactions with neuroinflammatory pathways, which involve immune cells in the central nervous system. google.com However, this is an indirect association and not a direct study of immunotoxicity for the compound .

Cardiovascular Toxicology

Cardiovascular safety pharmacology is a critical component of preclinical assessment, often focusing on potential effects on blood pressure, heart rate, and cardiac electrophysiology (e.g., hERG channel activity and QT interval prolongation).

Research Findings: No dedicated cardiovascular toxicology or safety pharmacology studies for this compound were identified. While some piperazine derivatives have been investigated for cardiovascular effects like vasodilation, specific data for the 3-cyano-benzyl substituted variant is absent. google.com

Neurotoxicity Studies

Neurotoxicity studies assess the potential for a chemical to cause adverse effects on the central or peripheral nervous system. nih.gov These can range from functional observations in general toxicology studies to specific, in-depth investigations of behavior, motor activity, and neuropathology. researchgate.net Studies on other piperazine derivatives have shown potential neurotoxic effects, often related to interactions with dopaminergic and serotonergic systems. nih.govresearchgate.net

Research Findings: Specific preclinical neurotoxicity studies for this compound are not available. Research into other piperazine-containing compounds has indicated neuroprotective or neurotoxic potential depending on the full molecular structure, but these findings cannot be directly extrapolated to this compound. google.com

Future Directions and Therapeutic Potential

Development of Dual-Acting Compounds

The pursuit of multi-target drugs, which can modulate multiple biological targets simultaneously, is a leading strategy in modern pharmacology to tackle complex diseases. arxiv.org The 1-(3-Cyanobenzyl)piperazine moiety is a key structural component in the design of such dual-acting compounds. nih.gov Its versatility allows for its incorporation into molecules designed to interact with more than one receptor or enzyme, potentially offering improved therapeutic outcomes. arxiv.org

A significant area of research is the creation of ligands that can act on both dopamine (B1211576) and serotonin (B10506) receptors. Derivatives of this compound have been synthesized to function as antagonists for both dopamine D2 and serotonin 5-HT2A receptors, a combination known to be effective in treating schizophrenia. Furthermore, the 3-cyanophenyl piperazine (B1678402) fragment is a known component in D3 receptor-selective partial agonists. nih.gov

Another promising avenue is the development of compounds that target both histamine (B1213489) H3 receptors and other central nervous system (CNS) targets. The this compound group has been used to create multi-target ligands that combine H3 receptor antagonism with other activities, such as serotonin reuptake inhibition, which could be beneficial for cognitive disorders and depression. acs.orgnih.gov In these designs, the 1-(3-cyanobenzyl) group often provides the necessary interaction for one target, while the adaptable piperazine ring connects to another pharmacophore for the second target.

Optimizing Pharmacological Profiles for Specific Disease Indications

Fine-tuning the pharmacological properties of this compound derivatives is crucial for their application in specific diseases. This optimization involves modifying the molecule to enhance its affinity, selectivity, and pharmacokinetic characteristics to maximize therapeutic effects while minimizing off-target interactions. ontosight.ai

For neurodegenerative conditions such as Alzheimer's and Parkinson's disease, research has focused on altering the this compound structure to improve its interaction with specific G protein-coupled receptors (GPCRs). nih.govsmolecule.com Modifications to the benzyl (B1604629) ring or the piperazine nitrogen have allowed for adjustments in the compound's affinity and selectivity for dopamine D3 and D4 receptors. High selectivity for these receptors is desirable for treating cognitive and motor symptoms with fewer side effects.

In the realm of psychiatric disorders, optimization efforts aim to achieve a balanced activity profile across multiple neurotransmitter systems. For depression and anxiety, derivatives are being engineered for dual inhibition of serotonin and norepinephrine (B1679862) reuptake, which may offer a more potent antidepressant effect than selective serotonin reuptake inhibitors (SSRIs) alone. Structure-activity relationship (SAR) studies are key to identifying the structural changes that yield the desired balance of activity at both the serotonin and norepinephrine transporters.

Exploration of Novel Therapeutic Targets

Researchers are exploring the potential of this compound to interact with new therapeutic targets beyond its known effects on dopamine and serotonin receptors. This opens up possibilities for treating a broader spectrum of diseases. The piperazine ring, a common feature in many biologically active compounds, can mimic natural ligands, enabling interaction with various enzymes and receptors. nih.govtandfonline.com

One emerging area of interest is the development of this compound derivatives as enzyme inhibitors. For example, derivatives are being investigated for their ability to inhibit enzymes involved in neuroinflammation, a key factor in neurodegenerative diseases. mdpi.com Additionally, research has explored the role of related structures as PARP-1 inhibitors, which are relevant in oncology. mdpi.com

The versatile structure of this compound also makes it a useful tool for studying orphan GPCRs—receptors whose endogenous ligands are unknown. discoverx.comnih.govfrontiersin.org By creating and screening libraries of its derivatives, scientists can identify new ligands to help understand the functions of these orphan receptors and validate them as potential drug targets. discoverx.comnih.gov

Integration of Multi-Omics Approaches in Toxicology and Efficacy Studies

The use of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—is becoming essential in the preclinical evaluation of drug candidates like those derived from this compound. nih.govsemanticscholar.org This comprehensive approach provides a detailed understanding of a compound's biological effects, which is crucial for assessing its efficacy and potential toxicity. nih.govmdpi.com

In toxicology, multi-omics can identify potential safety issues early in the drug development process. nih.govnih.gov For instance, transcriptomic analysis can show changes in gene expression, revealing unintended off-target effects or the activation of toxicity pathways. nih.gov Proteomics and metabolomics offer further insights by detailing changes in protein and metabolite levels, creating a full picture of the cellular response to the compound. semanticscholar.org

In efficacy studies, multi-omics approaches help to clarify the mechanism of action of this compound-based compounds and to find biomarkers that can predict how a patient will respond to treatment. nih.govmdpi.com Analyzing the molecular changes in disease models treated with these compounds provides a deeper understanding of the therapeutic pathways being modulated. semanticscholar.org This knowledge can pave the way for personalized medicine, where treatments are tailored to a patient's molecular profile. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dopamine |

| Serotonin |

| Histamine |

| Norepinephrine |

| Olaparib |

常见问题

Q. What synthetic strategies are recommended for synthesizing 1-(3-Cyanobenzyl)piperazine with high purity and yield?

A common approach involves alkylation of the piperazine core using 3-cyanobenzyl halides (e.g., bromide or chloride) under basic conditions. Key steps include:

- Reaction Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ to deprotonate piperazine and facilitate nucleophilic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 1:8 ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Structural Confirmation : ¹H/¹³C NMR for verifying substitution patterns (e.g., benzylic proton signals at δ 3.6–4.0 ppm) and LCMS for molecular ion validation (e.g., [M+H]+ at m/z ~228) .

- Purity Assessment : HPLC with UV detection (236 nm) or capillary electrophoresis for resolving positional isomers (e.g., differentiating 3-cyanobenzyl from 4-cyanobenzyl analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing functional groups to this compound?

- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties. Key parameters include:

- Acylation/Reduction : Introduce amide or amine groups via EDC/HOBt-mediated coupling or catalytic hydrogenation (Pd/C, H₂) .

Q. How can structural isomers of this compound derivatives be differentiated analytically?

- Raman Microspectroscopy : Use 20 mW laser power with 128–256 scans to generate high-resolution spectra. Multivariate analysis (PCA-LDA) distinguishes isomers like 3- vs. 4-cyanobenzyl analogs based on peak shifts at 1000–1200 cm⁻¹ (C≡N stretching) .

- NMR Titration : Compare aromatic proton splitting patterns in CDCl₃; 3-cyanobenzyl derivatives exhibit meta-substitution splitting (e.g., doublet of doublets) versus para-substitution singlet .

Q. What methodologies are suitable for evaluating the anticancer activity of this compound derivatives?

- In Vitro Assays : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Use doxorubicin as a positive control .

- Molecular Docking : Simulate binding to target proteins (e.g., EGFR or tubulin) using AutoDock Vina. Parameterize force fields for cyanobenzyl interactions (e.g., π-π stacking with Phe residues) .

Q. How should researchers address contradictory data in receptor binding studies of this compound analogs?

- Isomer-Specific Activity : Test positional isomers (e.g., 2-, 3-, 4-cyanobenzyl) to identify meta-substitution as critical for serotonin receptor (5-HT₂A) affinity versus para-substitution for dopamine receptor (D2) antagonism .

- Assay Validation : Replicate studies under standardized conditions (pH 7.4, 37°C) to rule out false negatives from aggregation or solubility issues .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility or stability profiles of this compound derivatives?

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. For unstable analogs (e.g., nitro derivatives), conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Counterion Effects : Compare hydrochloride salts (improved aqueous solubility) versus free bases (enhanced lipid membrane permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。